molecular formula C10H9BrFNO3 B3011597 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid CAS No. 926227-44-3

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid

Cat. No.: B3011597
CAS No.: 926227-44-3
M. Wt: 290.088
InChI Key: JPZYDECMIMFTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to a formamido group and a propanoic acid moiety. It is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

The synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid typically involves the reaction of 2-bromo-5-fluoroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with β-alanine under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The formamido group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both formamido and propanoic acid groups, which confer distinct chemical and biological properties.

Biological Activity

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid (CAS 926227-44-3) is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrFNO3. The compound features a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen atoms (bromo and fluoro) enhances the compound's lipophilicity, which can improve membrane permeability and binding affinity to target sites. The formamido group is likely involved in hydrogen bonding, facilitating interactions with active sites on proteins or nucleic acids.

Enzyme Inhibition

Enzymatic assays have demonstrated that compounds containing similar functional groups can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis, and its inhibition is a common strategy in cancer therapy. The interaction profile of this compound with DHFR or other enzymes remains to be fully elucidated but warrants investigation.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of related compounds:

  • Structure-Activity Relationship (SAR) : Studies indicate that the introduction of halogen atoms at specific positions on aromatic rings can enhance biological activity by improving binding affinity and selectivity for target proteins .
  • Electrophysiological Studies : Research has shown that small molecules affecting ion channels can modulate cellular activities significantly. Compounds structurally related to this compound may exhibit similar properties, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) channels .
  • Case Studies : A series of experiments conducted on structurally analogous compounds demonstrated their ability to inhibit tumor growth in various in vitro models. These studies highlight the importance of further exploring the therapeutic potential of this compound .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerHalogenated phenyl derivativesCytotoxicity against multiple cancer cell lines,
Enzyme InhibitionDihydrofolate reductase inhibitorsReduced enzyme activity leading to cell death ,
Ion Channel ModulationCFTR modulatorsIncreased ion flux and cellular function

Properties

IUPAC Name

3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZYDECMIMFTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.